2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-ethyl-6-oxopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-2-15-5-7(3-4-8(15)16)14-9(17)18-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECTYGZMMGHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate carbamate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyridinyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced dihydropyridinyl compounds.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : The structural features of 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate suggest potential activity against various cancer cell lines. Investigations into its mechanism of action are ongoing.
Medicinal Chemistry Applications
The unique trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. This compound could be utilized in:
- Drug Development : Its ability to modulate biological targets makes it suitable for further development as a pharmaceutical agent.
- Lead Compound : It can serve as a lead compound in the synthesis of analogs aimed at improving efficacy and reducing toxicity.
Agricultural Applications
In addition to its medicinal properties, this compound may also have applications in agriculture:
- Pesticide Development : The antifungal and antibacterial properties could be harnessed for developing new agrochemicals aimed at protecting crops from pathogens.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamate linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
- 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is unique due to the presence of the ethyl group on the dihydropyridinyl moiety
Biological Activity
2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound with potential biological activity, particularly in medicinal chemistry. This compound belongs to the class of carbamates and has garnered attention for its possible therapeutic applications.
The molecular formula of 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is with a molecular weight of approximately 295.25 g/mol. The presence of trifluoroethyl and dihydropyridine groups contributes to its unique properties and biological interactions.
Research indicates that compounds similar to 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate may exhibit various mechanisms of action:
- Enzyme Inhibition : Carbamates are known to inhibit enzymes such as acetylcholinesterase, which can lead to increased levels of neurotransmitters in the synaptic cleft.
- Neuroprotective Effects : Compounds with dihydropyridine structures have been linked to neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, which may be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes .
Biological Activity Studies
Several studies have explored the biological activity of similar compounds. While specific data on 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is limited, insights can be drawn from analogous structures.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Vinpocetine | Neuroprotective | |
| 6-Oxo-pyridine | Antimicrobial | |
| Carbamate Derivative | Acetylcholinesterase Inhibition |
Case Studies
Case Study 1: Neuroprotection in Ischemia
In a study examining the neuroprotective effects of pyridine derivatives, compounds similar to 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate were shown to enhance cerebral blood flow and reduce neuronal damage in animal models subjected to ischemic conditions. The mechanism was attributed to the modulation of glutamate receptors and antioxidant properties .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various carbamate derivatives against bacterial strains. Compounds with structural similarities demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The action was primarily through membrane disruption and interference with bacterial metabolism .
Q & A
Q. Basic Research Focus
- : Verify proximity of trifluoroethyl to the pyridinone ring .
- IR spectroscopy : Identify carbamate C=O stretches (~1700–1750 cm) and absence of free amine (~3300 cm) .
- X-ray crystallography : Resolve regiochemistry in crystalline derivatives (e.g., compare with CSD entries) .
How do solvent systems affect crystallization outcomes for trifluoroethyl carbamates?
Q. Advanced Research Focus
- Polar aprotic solvents (DMF, DMSO) : Favor solvate formation but impede crystallization.
- EtOAc/hexane mixtures : Yield high-purity crystals via slow antisolvent diffusion .
Methodological Insight : Screen 10–20 solvent combinations using high-throughput crystallography platforms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
